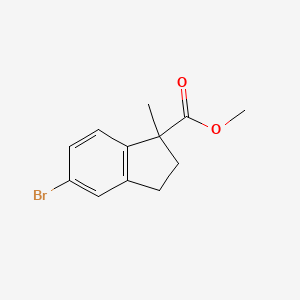

Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate

Description

Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate is a brominated indene derivative featuring a methyl group at the 1-position and a carboxylate ester at the same carbon. Indene derivatives are widely explored as intermediates in drug synthesis, with substituents influencing reactivity, solubility, and target interactions .

Properties

IUPAC Name |

methyl 5-bromo-1-methyl-2,3-dihydroindene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-12(11(14)15-2)6-5-8-7-9(13)3-4-10(8)12/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERVUJOTRAMXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189035 | |

| Record name | Methyl 5-bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132943-97-5 | |

| Record name | Methyl 5-bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132943-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate typically involves the bromination of 1-methyl-2,3-dihydro-1H-indene-1-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction mixture is usually heated to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indene derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Research

Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate has been investigated for its potential anticancer properties. Studies have suggested that derivatives of this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that brominated compounds can enhance the efficacy of chemotherapeutic agents by increasing cellular sensitivity to treatment .

2. Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Its structural features allow it to interact with microbial membranes, potentially disrupting their integrity. Preliminary studies have indicated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Applications in Material Science

1. Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of polymers. Its unique structure allows for the formation of copolymers with tailored properties suitable for specific applications such as coatings and adhesives. The bromine atom serves as a reactive site for further functionalization, enhancing the versatility of the resulting materials .

2. Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has shown that incorporating such compounds can improve charge transport and overall device efficiency .

Synthetic Applications

1. Synthetic Intermediates

Due to its reactivity, this compound serves as an important intermediate in organic synthesis. It can be used to synthesize various complex molecules through reactions such as nucleophilic substitution and cross-coupling reactions .

2. Development of Novel Compounds

The compound's structure allows chemists to modify it easily to create novel derivatives with enhanced biological or physical properties. These derivatives can be screened for various applications, expanding the scope of research into new therapeutic agents or materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial | Showed effectiveness against Gram-positive bacteria with low MIC values. |

| Study C | Polymer Synthesis | Successfully synthesized copolymers with improved thermal stability and mechanical properties. |

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the indene moiety play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate (hypothetical) with related compounds from the evidence:

Key Observations :

- Bromo vs.

- Ester Position : The target’s ester at the 1-position contrasts with 3f’s 2-position ester , which may alter steric effects and synthetic accessibility.

- Oxygenated Groups : Compounds with hydroxyl or ketone groups (e.g., ) exhibit higher polarity, reducing logP compared to alkylated derivatives like the target.

Key Trends :

- Anti-inflammatory Activity : Oxygenated derivatives (e.g., dihydroxy-prenyl compound ) show significant bioactivity due to hydrogen-bonding interactions.

- Lipophilicity : Bromo and alkyl groups (e.g., target compound and 3f ) increase logP, favoring blood-brain barrier penetration but reducing water solubility.

- Drug Development : Brominated esters (e.g., 3f ) are intermediates in PDE1 inhibitor synthesis, highlighting their utility in medicinal chemistry.

Biological Activity

Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate (C11H11BrO2) is a synthetic organic compound notable for its unique structural features, including a bromine substitution at the 5-position and a methyl group at the 1-position. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.

Chemical Structure and Properties

The molecular weight of this compound is approximately 253.11 g/mol. Its structure is characterized by a fused bicyclic indene framework, which is known to influence its reactivity and biological interactions. The presence of bromine is significant as it may enhance the compound's lipophilicity and alter receptor interactions, potentially leading to increased biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential pharmacological properties:

- Anti-inflammatory Activity : Compounds with similar indene structures have been reported to exhibit anti-inflammatory effects. The bromine substitution may play a role in modulating inflammatory pathways.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may also possess this property.

- Anticancer Potential : The structural characteristics of indenes are often associated with anticancer activities. Research into related compounds has indicated that they can influence cancer cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Contains an oxo group instead of a methyl | Potentially different reactivity patterns |

| Methyl 2,3-dihydro-1H-indene-1-carboxylate | Lacks bromination | Simpler structure may lead to different properties |

| Methyl 5-chloro-1-methyl-2,3-dihydro-1H-indene-1-carboxylate | Chlorine instead of bromine | Differences in biological activity due to halogen type |

The uniqueness of this compound lies in its specific bromination pattern and methyl substitution, which may confer distinct chemical properties and biological activities compared to these similar compounds.

Study on Indane Derivatives

A review highlighted that indane derivatives exhibit diverse biological activities including antitumor and anti-inflammatory effects. For instance, indane-based compounds have been used in drug design for conditions such as Alzheimer's disease (Donepezil) and AIDS (Indinavir), suggesting that methyl 5-bromo derivatives could similarly contribute to therapeutic advancements .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization. This complexity underlines the importance of understanding its reactivity for maximizing yield and purity during synthesis .

Q & A

Basic Questions

Q. What spectroscopic methods are critical for confirming the structure of Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate?

- Answer : Key techniques include:

- IR Spectroscopy : Peaks at ~1740–1767 cm⁻¹ confirm ester carbonyl groups, while bromine substitution may influence adjacent C-H stretching frequencies .

- NMR :

- ¹H NMR: Aromatic protons (δ 7.3–7.7 ppm) and diastereotopic hydrogens in the dihydroindene ring (split signals) confirm the fused ring system. The methyl ester (δ ~3.7 ppm) and 1-methyl group (δ ~1.5 ppm) provide distinct singlet integrations .

- ¹³C NMR: Carbonyl carbons (δ ~170–210 ppm) and quaternary carbons (e.g., C-1 bearing methyl and ester groups) resolve substitution patterns .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula and bromine isotopic patterns .

Q. What synthetic routes are reported for this compound?

- Answer : A common strategy involves:

Bromination : Introducing bromine at the 5-position of a preformed indene scaffold via electrophilic substitution or directed metalation .

Esterification : Reacting the brominated indanone precursor with methyl chloroformate or via transesterification under basic conditions (e.g., K₂CO₃ in DMF) .

- Example: Starting from 5-bromo-2,3-dihydro-1H-inden-1-one, esterification with methyl groups yields the target compound (68–88% yields) using 2-methylallyl or similar reagents .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) be applied to obtain enantiomerically pure samples of this compound?

- Answer :

- Enzyme Selection : Candida antarctica lipase B (CAL-B) catalyzes enantioselective hydrolysis of the ester group, favoring one enantiomer .

- Racemization Agent : 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates in situ racemization of the substrate, enabling near-quantitative conversion to the desired enantiomer (e.g., 95% ee) .

- Optimization : Reaction parameters (solvent: toluene/acetonitrile, temperature: 25°C) balance enzymatic activity and racemization rates. Monitoring via chiral HPLC ensures enantiopurity .

Q. What strategies resolve contradictions in X-ray crystallographic data for this compound?

- Answer :

- Refinement Tools : Use SHELXL for high-resolution data, adjusting parameters like HKLF 5 for twinned crystals. Discrepancies in R-factors may require re-examining hydrogen bonding or disorder modeling .

- Validation : Cross-check with spectroscopic data (e.g., NMR NOE experiments) to confirm stereochemistry if electron density is ambiguous .

Q. How does the 5-bromo substituent influence the indene core’s reactivity in further functionalization?

- Answer :

- Electronic Effects : Bromine acts as a meta-directing group, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution (e.g., cyanation at C-2) .

- Steric Effects : The bulky bromine may hinder axial attack, favoring equatorial substitution in ring-opening or cycloaddition reactions .

- Example: Azidation at C-2 (88% yield) proceeds efficiently due to bromine’s electron-withdrawing effect activating adjacent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.